Oleandolide

Beschreibung

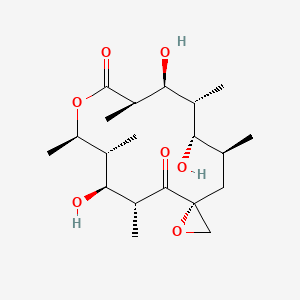

Structure

3D Structure

Eigenschaften

CAS-Nummer |

68540-16-9 |

|---|---|

Molekularformel |

C20H34O7 |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6,8,14-trihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |

InChI |

InChI=1S/C20H34O7/c1-9-7-20(8-26-20)18(24)12(4)16(22)10(2)14(6)27-19(25)13(5)17(23)11(3)15(9)21/h9-17,21-23H,7-8H2,1-6H3/t9-,10-,11+,12+,13+,14+,15-,16-,17-,20+/m0/s1 |

InChI-Schlüssel |

PFDLUBNRHMFBGI-WNFDIZNISA-N |

SMILES |

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C |

Isomerische SMILES |

C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)C)C)O)C |

Kanonische SMILES |

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C |

Synonyme |

oleandolide oleandomycin aglycone |

Herkunft des Produkts |

United States |

Biosynthesis of Oleandolide

Producer Organisms and Isolation Background

Streptomyces antibioticus as the Primary Producer

The principal microorganism responsible for the production of oleandomycin (B1677203), and consequently its aglycone core oleandolide, is the filamentous bacterium Streptomyces antibioticus. asm.orgresearchgate.netnih.govuniovi.es This soil-dwelling actinomycete, specifically strains such as S. antibioticus ATCC 11891, has been the primary source for the isolation and study of the oleandomycin biosynthetic pathway. asm.orguniovi.esnih.gov The characterization of this organism has been pivotal in elucidating the genetic and biochemical pathways leading to this compound.

Natural Occurrence and Biosynthetic Origin

This compound does not typically accumulate as a free compound in nature; instead, it serves as the foundational scaffold for the antibiotic oleandomycin. uniovi.es Its biosynthesis is the initial and crucial stage in the formation of the final antibiotic. The macrolactone ring of this compound is assembled from simple metabolic precursors: one starter unit of acetyl-CoA and six extender units of methylmalonyl-CoA. asm.orguniovi.es Following the formation of the this compound ring, it undergoes further modification, including the attachment of two deoxysugar moieties, L-oleandrose and D-desosamine, and subsequent tailoring reactions such as hydroxylation and epoxidation to yield the mature oleandomycin molecule. uniovi.esnih.gov

Polyketide Synthase (PKS) System Architecture

The biosynthesis of the this compound backbone is a classic example of polyketide synthesis, mediated by a large, multi-enzyme complex known as a polyketide synthase (PKS).

Type I Polyketide Synthase Involvement in this compound Backbone Formation

The formation of this compound is catalyzed by a modular Type I PKS system. asm.orgnih.gov Type I PKSs are large, multifunctional proteins organized into modules, with each module responsible for one cycle of chain elongation and modification of the growing polyketide chain. wikipedia.orgrasmusfrandsen.dk This assembly-line-like mechanism ensures the precise construction of the complex macrolide structure from simple acyl-CoA precursors. biorxiv.org The this compound PKS system specifically orchestrates the seven condensation reactions required to assemble the 14-membered ring. asm.orguniovi.es

Identification and Characterization of PKS Gene Clusters (e.g., oleA1, oleA2, oleA3)

The genes encoding the this compound PKS are located within the larger oleandomycin biosynthetic gene cluster in Streptomyces antibioticus. asm.orgnih.gov These PKS genes, designated oleA1, oleA2, and oleA3, encode the three large multifunctional polypeptides that constitute the this compound synthase. asm.orgnih.govkegg.jp Sequencing and characterization of this gene cluster have been fundamental to understanding the biosynthesis of oleandomycin. asm.orgresearchgate.net The entire oleandomycin biosynthetic gene cluster has been fully sequenced, revealing the organization of the PKS genes and the surrounding genes responsible for sugar biosynthesis, tailoring, and resistance. asm.orgnih.gov

Modular Organization and Enzymatic Domains

The three PKS proteins, OleA1, OleA2, and OleA3, are composed of a series of modules, and each module contains several enzymatic domains that carry out specific catalytic functions. asm.orgnih.gov A minimal PKS module consists of a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. wikipedia.orgnih.gov The AT domain selects the appropriate extender unit (methylmalonyl-CoA in the case of this compound elongation) and loads it onto the ACP. The KS domain then catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons. nih.gov

In addition to these core domains, modules can contain optional reductive domains such as a ketoreductase (KR), a dehydratase (DH), and an enoylreductase (ER), which modify the β-keto group of the newly added extender unit. nih.gov The specific combination of these reductive domains within each module dictates the final chemical structure of the polyketide backbone. The entire process is a highly coordinated sequence of events, channeling the growing intermediate from one active site to the next until the full-length polyketide chain is assembled and then released, often through the action of a terminal thioesterase (TE) domain, which also facilitates the cyclization of the macrolactone ring. rasmusfrandsen.dk

Data Tables

Table 1: Genes in the Oleandomycin Biosynthetic Cluster and Their Functions

| Gene(s) | Encoded Protein(s) | Proposed Function in Oleandomycin Biosynthesis |

| oleA1, oleA2, oleA3 | OleA1, OleA2, OleA3 | Type I Polyketide Synthase; synthesis of the this compound aglycone. asm.orgnih.govkegg.jp |

| oleB, oleC | OleB, OleC | ABC transporters involved in oleandomycin resistance and secretion. nih.gov |

| oleP | OleP | Cytochrome P450 monooxygenase, likely responsible for epoxidation. nih.gov |

| oleG1, oleG2 | OleG1, OleG2 | Glycosyltransferases for the attachment of D-desosamine and L-oleandrose. nih.gov |

| oleI | OleI | Inactivating glycosyltransferase. nih.gov |

| oleR | OleR | β-glycosidase. nih.gov |

| oleY | OleY | L-olivosyl-3-O-methyltransferase involved in L-oleandrose biosynthesis. asm.orgresearchgate.netnih.gov |

| oleW, oleV, oleL, oleU | OleW, OleV, OleL, OleU | Enzymes involved in the biosynthesis of L-oleandrose. uniovi.esnih.gov |

| oleNI, oleT | OleNI, OleT | Enzymes involved in the biosynthesis of D-desosamine. uniovi.esnih.gov |

| oleS, oleE | OleS, OleE | Enzymes involved in the biosynthesis of both deoxysugars. uniovi.esnih.gov |

Precursors and Early Biosynthetic Steps

The journey from simple metabolites to the complex this compound macrocycle begins with the recruitment of specific starter and extender units, followed by their systematic assembly by a large enzymatic complex known as a polyketide synthase (PKS).

Acetyl Coenzyme A and Methylmalonyl Coenzyme A Utilization

The biosynthesis of the this compound macrolactone ring is initiated by a type I polyketide synthase. nih.gov This process starts with one acetyl-coenzyme A (CoA) molecule, which serves as the starter unit. nih.govasm.org The subsequent elongation of the polyketide chain is accomplished through the sequential addition of six extender units, which are in the form of methylmalonyl-CoA. nih.govasm.orgasm.org These precursors are fundamental building blocks derived from primary metabolism. nih.govnih.gov Acetyl-CoA is a central metabolite, while methylmalonyl-CoA can be formed through several pathways, including the carboxylation of propionyl-CoA and the rearrangement of succinyl-CoA. nih.govresearchgate.netresearchgate.net The selection and loading of these specific units onto the PKS assembly line are critical for constructing the correct carbon skeleton of this compound. wikipedia.orgwikipedia.org

The oleandomycin gene cluster contains three large genes, OLES1, OLES2, and OLES3, which code for the modular polyketide synthase responsible for this assembly. wikipedia.org OLES1 encodes for modules 0, 1, and 2, with module 0 specifically incorporating the acetyl-CoA starter unit. wikipedia.org The remaining modules encoded by OLES1, OLES2 (modules 3 and 4), and OLES3 (modules 5 and 6) are responsible for incorporating the six methylmalonyl-CoA extender units. wikipedia.org

Initial Chain Elongation and Cyclization Mechanisms

The formation of the this compound backbone occurs through a series of condensation reactions catalyzed by the PKS modules. wikipedia.orgnih.gov Each module is a collection of enzymatic domains that select, load, and condense the appropriate precursor, and then perform specific chemical modifications. wikipedia.orgnih.gov The growing polyketide chain is passed from one module to the next in an assembly-line fashion. nih.gov

The process involves the decarboxylative Claisen condensation of a malonyl-CoA derivative (in this case, methylmalonyl-CoA) with the growing polyketide chain. wikipedia.orgnih.gov This reaction extends the carbon chain by two carbons (after the loss of CO2) in each step. wikipedia.org The various domains within each module, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can modify the β-keto group formed after each condensation, leading to the diverse chemical functionalities observed in the final product. wikipedia.orgnih.gov In the case of oleandomycin biosynthesis, module 3 is notable for possessing a potentially redox-inactive ketoreductase, which results in the retention of the unreduced carbonyl group at the C-8 position. wikipedia.org

Once the full-length polyketide chain is assembled, it is released from the PKS. This release is typically mediated by a thioesterase (TE) domain, which catalyzes an intramolecular cyclization reaction to form the characteristic 14-membered macrolactone ring of this compound. nih.govrasmusfrandsen.dk

Post-Polyketide Modification Enzymes

Following the formation of the this compound aglycone, a series of tailoring reactions occur, which are crucial for the biological activity of the final oleandomycin molecule. These modifications are carried out by specialized enzymes, including glycosyltransferases and methyltransferases, which are encoded by genes within the oleandomycin biosynthetic cluster. sciepublish.commdpi.com

Role of Glycosyltransferases (e.g., OleG2) in Sugar Attachment to this compound Aglycone

The oleandomycin molecule is decorated with two deoxysugars, L-oleandrose and D-desosamine. nih.govnih.gov The attachment of these sugars is catalyzed by specific glycosyltransferases. wikipedia.orgresearchgate.net The gene oleG2 encodes a glycosyltransferase responsible for attaching a sugar moiety to the this compound aglycone. nih.govwikipedia.orgresearchgate.net Research suggests that OleG2 transfers L-olivose, a precursor to L-oleandrose, to the C-3 hydroxyl group of an this compound intermediate, specifically 8,8a-deoxythis compound (B1208699). nih.govresearchgate.netresearchgate.net This glycosylation step is a prerequisite for subsequent modifications that lead to the mature oleandomycin structure. researchgate.net Another glycosyltransferase, OleG1, is responsible for the transfer of dTDP-D-desosamine to the macrolide ring. wikipedia.org

Methyltransferase Activities (e.g., OleY) in Oleandrosyl and Olivosyl Biosynthesis

The biosynthesis of the L-oleandrose sugar attached to this compound involves a key methylation step. This reaction is catalyzed by a methyltransferase encoded by the oleY gene. nih.govasm.orgnih.gov

Functional Analysis of L-Olivosyl-Oleandolide 3-O-Methyltransferase (OleY)

Functional analysis has revealed that the enzyme OleY is an S-adenosyl-L-methionine-dependent 3-O-methyltransferase. uniprot.orgsmolecule.comgenome.jp Contrary to initial assumptions that methylation occurs on the free sugar prior to its attachment to the aglycone, studies have demonstrated that OleY acts on the glycosylated intermediate. nih.govasm.org Specifically, OleY catalyzes the methylation of the C-3 hydroxyl group of the L-olivose moiety after it has been attached to the this compound core by OleG2. nih.govnih.govresearchgate.net This conversion of L-olivosyl-oleandolide into L-oleandrosyl-oleandolide is a critical step in the biosynthesis of oleandomycin. smolecule.comgenome.jp

Biochemical characterization of the purified OleY enzyme revealed that it functions as a dimer with a molecular mass of approximately 87 kDa. asm.orgnih.govresearchgate.net The enzyme exhibits optimal activity within a narrow pH range of 7.2-7.6 and its activity is significantly stimulated by the presence of divalent cations, with Co2+ being the most effective. asm.orgnih.govresearchgate.net Further studies have shown that OleY has some substrate flexibility, as it can also methylate other monoglycosylated macrolactones, such as L-rhamnosyl- and L-mycarosyl-erythronolide B. nih.govnih.govuniprot.org

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Polyketide Synthase | OLES1, OLES2, OLES3 | Assembly of the polyketide chain | Acetyl-CoA, Methylmalonyl-CoA | Polyketide chain |

| Glycosyltransferase | OleG2 | Attachment of L-olivose to the aglycone | 8,8a-deoxythis compound, dTDP-L-olivose | L-olivosyl-8,8a-deoxythis compound |

| Methyltransferase | OleY | Methylation of the L-olivose moiety | L-olivosyl-oleandolide, S-adenosyl-L-methionine | L-oleandrosyl-oleandolide, S-adenosyl-L-homocysteine |

Table 2: Properties of OleY Methyltransferase

| Property | Finding |

|---|---|

| Enzyme Class | S-adenosyl-L-methionine-dependent 3-O-methyltransferase |

| Molecular Mass | ~87 kDa (Dimer) |

| Optimal pH | 7.2 - 7.6 |

| Cofactor Requirement | Stimulated by divalent cations (Co2+ is maximal) |

| Substrate Specificity | Acts on monoglycosylated macrolactones including L-olivosyl-oleandolide, L-rhamnosyl-erythronolide B, and L-mycarosyl-erythronolide B |

Substrate Specificity and Kinetic Characterization of OleY

The enzyme OleY, encoded within the oleandomycin biosynthetic gene cluster, is an S-adenosyl-L-methionine-dependent methyltransferase. Its primary role is the methylation of the 3-hydroxyl group of an L-olivosyl moiety attached to a macrolactone core. Research has demonstrated that OleY acts upon monoglycosylated macrolactones rather than on dTDP-activated sugar intermediates.

To elucidate its substrate flexibility, the OleY methyltransferase was characterized using various monoglycosylated derivatives. Biotransformation experiments using a Streptomyces lividans strain overexpressing the oleY gene showed the highest conversion efficiency with L-olivosyl-erythronolide B (OLV-EB). The enzyme also recognized other substrates, such as L-rhamnosyl-erythronolide B (RHA-EB) and L-mycarosyl-erythronolide B (MYC-EB), but with significantly lower efficiency. Purified OleY exists as a dimer with a native molecular mass of approximately 87 kDa and exhibits optimal activity within a narrow pH range. The enzyme's activity is notably enhanced by the presence of divalent cations, particularly Co²⁺.

Table 1: Substrate Specificity of OleY Methyltransferase

| Substrate | Relative Conversion Efficiency | Reference |

|---|---|---|

| L-olivosyl-erythronolide B (OLV-EB) | High | nih.gov |

| L-rhamnosyl-erythronolide B (RHA-EB) | Moderate | nih.gov |

| L-mycarosyl-erythronolide B (MYC-EB) | Low | nih.gov |

Cytochrome P450 Oxygenases (e.g., OleP) in Ring Modification (e.g., Epoxidation)

The cytochrome P450 monooxygenase OleP is a critical tailoring enzyme in the oleandomycin pathway, responsible for the regio- and stereospecific epoxidation of the C8-C8a bond of the macrolactone ring. nih.gov This reaction is noteworthy as it targets a non-activated carbon-carbon bond, a transformation that is challenging to achieve through standard chemical synthesis. nih.gov

A key aspect of OleP's function is the "parallel pathways" hypothesis, which posits that the enzyme can catalyze epoxidation on two different intermediates: the aglycone 8,8a-deoxythis compound (DEO) and its C3-monoglycosylated form, L-olivosyl-8,8a-deoxythis compound (L-O-DEO). nih.govcaister.com While OleP can bind both substrates, structural and functional studies suggest a clear preference. nih.gov In-depth analysis revealed that L-O-DEO is the optimal substrate. caister.com The L-olivosyl sugar moiety is proposed to act as a "molecular wedge" that, upon binding, triggers a more efficient conformational change in the enzyme. caister.com This induced fit stabilizes the closed, catalytically competent state of OleP, facilitating the epoxidation reaction more effectively than with the aglycone DEO alone. nih.govcaister.com When the aglycone DEO binds, solvent molecules must fill the cavity that would otherwise be occupied by the sugar, compensating for its absence but resulting in a less optimal catalytic setup. caister.com

Table 2: Comparison of OleP Substrates

| Substrate | Description | Role of Glycosyl Moiety | Catalytic Efficiency | Reference |

|---|---|---|---|---|

| 8,8a-deoxythis compound (DEO) | Aglycone intermediate | Absent; solvent molecules compensate in the active site. | Lower | nih.govcaister.com |

| L-olivosyl-8,8a-deoxythis compound (L-O-DEO) | Monoglycosylated intermediate | Acts as a "molecular wedge" to promote efficient enzyme closure. | Higher (Optimal Substrate) | nih.govcaister.com |

Genetic Engineering and Combinatorial Biosynthesis Approaches

Manipulation of Biosynthetic Gene Clusters for Novel this compound Analogues

Combinatorial biosynthesis, which involves the genetic manipulation of biosynthetic pathways, has been successfully applied to the oleandomycin gene cluster to generate novel chemical structures. nih.govcaister.com These strategies often focus on altering glycosylation patterns or combining elements from different biosynthetic pathways.

One powerful approach involves expressing genes from the oleandomycin cluster in heterologous hosts that produce other classes of compounds. caister.comresearchgate.net For instance, plasmid constructs containing various combinations of L-oleandrose biosynthetic genes (oleL, oleV, oleW, oleY, etc.) from Streptomyces antibioticus were co-expressed in Streptomyces albus with a gene cluster for the antitumor agent elloramycin. caister.comresearchgate.net This resulted in the creation of new hybrid compounds featuring an elloramycin-derived aglycone attached to sugar moieties (L-olivose) encoded by the oleandomycin genes. caister.comresearchgate.net

In another example, a mutant strain of Streptomyces venezuelae, which produces pikromycin-type macrolides, was engineered by deleting its native deoxysugar gene cluster and replacing it with genes from the oleandomycin pathway responsible for producing TDP-d-olivose. oup.com The engineered strain's flexible glycosyltransferase was able to attach the new olivose sugar to the native macrolactone cores, yielding novel olivose-glycosylated macrolides. oup.com These experiments demonstrate that genes from the this compound pathway can be repurposed as tools to create structurally diverse and potentially bioactive molecules. oup.comresearchgate.net

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

Heterologous expression has been an indispensable tool for characterizing the this compound biosynthetic pathway, particularly because genetic manipulation of the natural producer, S. antibioticus, was initially challenging. nih.govjst.go.jp By transferring genes or entire gene clusters into more tractable hosts like Streptomyces lividans or Streptomyces albus, researchers have been able to functionally dissect individual biosynthetic steps. jst.go.jpasm.org

A landmark study involved expressing the entire this compound polyketide synthase (OlePKS) in S. lividans. nih.govjst.go.jp The engineered host successfully produced 8,8a-deoxythis compound, the aglycone precursor of oleandomycin, confirming the function of the PKS and providing a platform for further study. nih.govjst.go.jp Similarly, the function of the cytochrome P450 epoxidase, OleP, was examined by co-expressing its gene with the 6-deoxyerythronolide B synthase (DEBS) from the erythromycin (B1671065) pathway in S. lividans. nih.govjst.go.jp The production of 8,8a-dihydroxy-6-deoxyerythronolide B in this system provided direct evidence of OleP's role in epoxidation. nih.govjst.go.jp

The functions of the deoxysugar biosynthetic genes have also been clarified using this approach. Plasmids designed to synthesize dTDP-L-olivose and dTDP-L-oleandrose were introduced into an S. albus strain. asm.org When this recombinant strain was fed the erythromycin aglycone, it produced novel L-olivosyl- and L-oleandrosyl-erythronolide B derivatives, thereby confirming that the introduced gene sets were complete and functional for the biosynthesis of these specific deoxysugars. asm.org

Synthetic Approaches to Oleandolide

Early Synthetic Endeavors and Challenges

Early efforts in the synthesis of oleandolide were met with considerable challenges, primarily revolving around the stereocontrolled construction of its polypropionate backbone. The presence of multiple chiral centers and the need for precise control over their relative and absolute configurations required the development of novel synthetic methodologies. Initial strategies often struggled with issues of diastereoselectivity in aldol (B89426) condensations and the subsequent manipulation of the resulting functionalities. iupac.org The inherent complexity of the 14-membered macrolide ring also posed a significant hurdle, with macrocyclization reactions often proving to be low-yielding and sensitive to the conformation of the seco-acid precursor. nih.govcam.ac.ukacs.org These early endeavors highlighted the need for more robust and predictable methods for acyclic stereocontrol. nih.gov

Total Synthesis Strategies for the Macrolactone Core

The total synthesis of the this compound macrolactone core has been a significant focus of research, leading to the development of several innovative strategies. nih.govresearchgate.net A convergent approach, involving the synthesis of two major fragments followed by their coupling and subsequent macrolactonization, has been a common theme. researchgate.netresearchgate.net For instance, one synthesis involved the coupling of a C1-C7 fragment with a C8-C14 fragment, followed by an intramolecular Horner-Emmons reaction to form the macrocycle. nih.gov Another key transformation in several syntheses is the Yamaguchi macrolactonization, which has proven effective in forming the 14-membered ring from the corresponding seco-acid. cam.ac.ukresearchgate.net The stereoselective epoxidation of a macrocyclic precursor is another critical step to install the C8 epoxide with the correct stereochemistry. researchgate.netresearchgate.net

Stereocontrolled Aldol Reaction Methodologies

The aldol reaction is a cornerstone of polyketide synthesis, and its application in the construction of this compound has been extensively explored. iupac.orgresearchgate.netacs.org The challenge lies in controlling the stereochemical outcome of the reaction to generate the desired polypropionate chain with multiple contiguous stereocenters. nih.gov Both reagent-controlled and substrate-controlled methods have been successfully employed to achieve high levels of diastereoselectivity. researchgate.netresearchgate.netcam.ac.ukvjs.ac.vnacs.orgcapes.gov.br

Reagent-controlled aldol reactions utilize chiral reagents to dictate the stereochemical course of the reaction between an achiral enolate and an aldehyde. researchgate.netthieme-connect.de In the context of this compound synthesis, chiral boron reagents have been particularly effective. researchgate.net For example, the use of diisopinocampheylboron triflate (Ipc₂BOTf) allows for the enantioselective and diastereoselective coupling of ketones and aldehydes. researchgate.net By selecting the appropriate enantiomer of the chiral boron reagent, either the syn or anti aldol adduct can be obtained with high selectivity. researchgate.net This approach was instrumental in preparing key fragments of this compound. researchgate.netresearchgate.net

Substrate-controlled aldol reactions rely on the inherent chirality of the ketone or aldehyde to direct the stereochemical outcome. researchgate.netcam.ac.ukcapes.gov.brthieme-connect.de A notable example in the synthesis of this compound is the use of the chiral ketone, (S)-1-(benzyloxy)-2-methylpentan-3-one. researchgate.netresearchgate.netacs.orgcam.ac.ukvjs.ac.vnacs.orgcapes.gov.br The stereocenter at the α-position to the carbonyl group influences the facial selectivity of the enolate addition to an aldehyde. scispace.com This method has been successfully used to generate specific stereoisomers required for the this compound backbone. researchgate.netresearchgate.netcam.ac.ukcapes.gov.br

Boron-mediated aldol reactions have proven to be a powerful tool for the stereocontrolled synthesis of polypropionate chains in this compound. iupac.orgresearchgate.net The geometry of the boron enolate, which can be controlled by the choice of boron reagent and base, dictates the stereochemical outcome of the aldol reaction. For instance, dicyclohexylboron chloride (cHex₂BCl) in the presence of triethylamine (B128534) (Et₃N) typically forms the E-enolate, leading to anti-aldol adducts. iupac.orgresearchgate.net Conversely, reagents like 9-borabicyclononane (B1260311) triflate (9-BBNOTf) can favor the formation of Z-enolates, resulting in syn-aldol adducts. iupac.org This methodology allows for the predictable and selective formation of the desired stereochemical relationships along the carbon chain. iupac.org

A versatile and highly effective strategy for the synthesis of polypropionate-derived natural products like this compound involves the use of chiral β-keto imide building blocks. researchgate.netresearchgate.netacs.orgacs.orgcolab.ws This approach, developed by Evans and co-workers, allows for the rapid and stereocontrolled assembly of complex carbon skeletons. researchgate.netacs.orgacs.org The aldol reactions of these chiral β-keto imides proceed with high levels of diastereoselectivity, which is controlled by the chiral auxiliary. researchgate.netacs.org Subsequent chelate-controlled reduction of the resulting β-hydroxy-β-keto imide adducts establishes additional stereocenters. acs.org This methodology has been successfully applied to the total synthesis of this compound, demonstrating its efficiency in constructing the intricate stereochemical array of the molecule. acs.orgacs.org

Boron-Mediated Aldol Reactions

Fragment Coupling and Assembly Strategies

A prominent example involves the assembly of two major fragments, often designated as the "left-hand" (C1–C7) and "right-hand" (C8–C14) subunits. acs.orgnih.gov One notable coupling reaction utilized a palladium(0)-catalyzed sp³-sp² cross-coupling between a zinc intermediate and a vinyl triflate to connect these two key fragments. acs.orgnih.gov This method provides a robust and reliable way to form the crucial carbon-carbon bond linking the two halves of the molecule. Another strategy employed aldol reactions to couple advanced fragments, showcasing the versatility of this classic carbon-carbon bond-forming reaction in complex settings. researchgate.net

The success of these fragment coupling strategies hinges on the ability to prepare the individual fragments in a highly stereocontrolled manner. The independent synthesis of each piece allows for parallel work and often simplifies purification and characterization efforts. nih.gov

Macrocyclization Techniques (e.g., Modified Yamaguchi Method)

Once the full carbon skeleton of the seco-acid (the open-chain precursor) is assembled, the critical macrocyclization step is performed to form the 14-membered lactone ring. The formation of this large ring is often challenging due to competing intermolecular oligomerization reactions. acs.org To favor the desired intramolecular cyclization, reactions are typically carried out under high-dilution conditions. acs.org

A widely successful and frequently employed method for the macrolactonization of this compound's seco-acid is the Yamaguchi esterification. acs.orgnih.gov This reaction involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. Subsequent treatment with a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), initiates the intramolecular cyclization. nih.gov

A significant improvement to this procedure is the "modified Yamaguchi method" developed by Yonemitsu. acs.orgacs.org This modification involves the direct addition of a larger quantity of DMAP to the pre-formed mixed anhydride, often at room temperature and without the need for slow, high-dilution addition. acs.org This protocol has proven to be extremely efficient in the synthesis of macrolides like this compound. acs.orgacs.org The effectiveness of the Yamaguchi macrolactonization and its modifications lies in their ability to promote the formation of the desired macrocycle in good yields, even with complex and sterically hindered substrates. nih.govcore.ac.uk

Asymmetric Synthesis Methodologies

The synthesis of this compound presents a formidable challenge in stereochemical control, as it contains multiple stereocenters. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is therefore central to any successful total synthesis. york.ac.uknumberanalytics.com

Control of Stereocenters in Polypropionate Synthesis

This compound is a member of the polypropionate family of natural products, characterized by a carbon backbone derived from the polymerization of propionate (B1217596) units. iupac.org The stereocontrolled synthesis of these extended polypropionate chains is a fundamental problem in organic synthesis. iupac.org

Acyclic stereocontrol, which establishes stereochemistry in the absence of a cyclic template, is a key strategy. iupac.org This is often achieved through diastereoselective aldol reactions or the allylation of aldehydes with chiral propionate equivalents. iupac.org The development of chiral boron enolates and other chiral reagents has enabled chemists to control the formation of contiguous stereocenters with high precision. researchgate.netiupac.org

Both substrate-controlled and reagent-controlled aldol reactions have been instrumental. researchgate.netcam.ac.ukacs.org In substrate-controlled reactions, the existing stereocenters in the reacting molecules dictate the stereochemical outcome of the new center being formed. In reagent-controlled reactions, an external chiral reagent or auxiliary directs the stereoselective transformation. researchgate.net The iterative application of these aldol methodologies allows for the methodical construction of the complex stereochemical array found in this compound. iupac.orgresearchgate.net

Application of Chiral Silanes in this compound Synthesis

Chiral organosilanes have emerged as powerful reagents for asymmetric synthesis, and their application has been pivotal in the total synthesis of this compound. acs.orgnih.govrsc.org Specifically, chiral silane-based asymmetric crotylation reactions have been used to set key stereocenters during the construction of the molecular fragments. acs.orgnih.gov

These reactions involve the addition of a chiral crotylsilane to an aldehyde, a process that can be highly diastereoselective. slideserve.com The stereochemistry of the newly formed hydroxyl and methyl groups is controlled by the chirality of the silane (B1218182) reagent. slideserve.com This methodology offers a reliable way to install the specific stereochemical relationships required for the this compound structure. acs.orgnih.gov The use of these chiral silanes provides a powerful tool for overriding or reinforcing the inherent facial bias of chiral aldehydes, allowing for precise control over the stereochemical outcome. slideserve.com

Biomimetic Synthesis Considerations

Biomimetic synthesis seeks to mimic nature's synthetic strategies in the laboratory. chemrxiv.orgbrandeis.edunih.gov In the context of polyketide natural products like oleandomycin (B1677203), this involves considering the biosynthetic pathway where simple building blocks, such as propionate units, are sequentially coupled. iupac.org

Linear, biomimetic approaches to this compound synthesis often involve the iterative addition of propionate units, which closely mirrors the biosynthetic process. iupac.orgcam.ac.uk While conceptually elegant, these linear approaches can be lengthy, as each addition cycle requires multiple synthetic steps to prepare the molecule for the next coupling. iupac.org

Stereochemical Aspects and Conformational Analysis of Oleandolide

Absolute and Relative Stereochemistry Determination

The determination of the absolute and relative stereochemistry of a chiral molecule like oleandolide is fundamental to understanding its three-dimensional structure. unacademy.com Absolute configuration refers to the precise spatial arrangement of atoms, while relative configuration describes the arrangement of different stereocenters within the molecule relative to each other. unacademy.comwikipedia.org

Historically, the total absolute configuration of oleandomycin (B1677203), and by extension this compound, was established through a combination of chemical degradation, spectroscopic analysis, and X-ray crystallography. acs.orgscispace.com X-ray crystallography, a powerful technique for elucidating the three-dimensional structure of crystalline compounds, provides definitive information about the spatial arrangement of atoms, allowing for the unambiguous assignment of absolute stereochemistry. nih.govanton-paar.comlibretexts.org This method involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to generate an electron density map, from which the molecular structure can be determined. nih.govanton-paar.com

For this compound, X-ray crystallographic analysis has been instrumental in confirming the stereochemical assignments at its numerous chiral centers. cnr.itcolab.ws The Cahn-Ingold-Prelog (CIP) priority rules are then applied to assign the R or S descriptor to each stereocenter, providing a systematic and unambiguous nomenclature for the absolute configuration. wikipedia.orgslideshare.net

In addition to X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques, plays a crucial role in determining the relative stereochemistry. researchgate.netmdpi.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, which helps in deducing the relative orientation of substituents on the macrolactone ring. mdpi.comrsc.org

Impact of Stereocenters on this compound Structure

The relative configuration of adjacent stereocenters determines the local conformation of the carbon backbone. For instance, the stereochemical outcome of reactions used in the synthesis of this compound, such as aldol (B89426) additions, is critical in setting the stereocenters that guide the folding of the macrolactone ring. harvard.edudntb.gov.ua The Zimmerman-Traxler model for aldol reactions, for example, predicts the formation of either syn or anti products based on the geometry of the enolate, which in turn establishes the relative stereochemistry of newly formed chiral centers. harvard.edu

The stereochemistry at specific positions can have a significant impact on the molecule's properties. For example, studies on oleandomycin derivatives have shown that altering the stereochemistry at the C-8 and C-9 positions can dramatically influence biological activity. researchgate.net This highlights the critical role of specific stereocenters in defining the molecule's interaction with its biological targets. The precise arrangement of substituents, governed by the underlying stereochemistry, creates a unique topographical surface for the molecule.

Conformational Studies of the Macrolactone Ring

The 14-membered macrolactone ring of this compound is not static but exists in a dynamic equilibrium of different conformations. nih.govnih.gov The study of these conformations and their relative energies is known as conformational analysis. Understanding the conformational preferences of the macrolactone ring is essential, as the bioactive conformation—the shape the molecule adopts when it binds to its biological target—may not be the lowest energy conformation in solution.

Computational methods, such as molecular mechanics calculations and molecular dynamics simulations, are powerful tools for exploring the conformational landscape of macrolides like this compound. nih.govnih.govdiva-portal.org These methods can identify low-energy conformations and the transition states that connect them, providing a detailed picture of the ring's flexibility. Studies on similar 18-membered macrolactones have demonstrated their high conformational flexibility. nih.govnih.gov

NMR spectroscopy is a key experimental technique for studying the conformation of molecules in solution. auremn.org.brnih.gov Parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) provide information about dihedral angles and interproton distances, respectively, which can be used to deduce the predominant conformation or the ensemble of conformations present in solution. nih.gov For instance, the cytochrome P450 OleP, involved in the biosynthesis of oleandomycin, binds to the this compound aglycone, and the macrolactone ring adopts a specific conformation within the enzyme's active site. researchgate.netcnr.it

The conformation of the macrolactone ring is influenced by a variety of factors, including the stereochemistry of its substituents, the presence of intramolecular hydrogen bonds, and solvent effects. The interplay of these factors determines the preferred three-dimensional shape of this compound, which is ultimately linked to its chemical reactivity and biological function.

Derivatives and Analogues of Oleandolide

Semi-Synthetic Derivatization of Oleandolide

Semi-synthesis involves the chemical modification of a natural product, using the isolated compound as a starting material. gardp.org This strategy allows for the creation of derivatives that may not be accessible through purely synthetic routes or natural biosynthesis, with the goal of improving physicochemical, pharmacokinetic, or pharmacodynamic characteristics. researchgate.net

The biological activity of oleandomycin (B1677203) is critically dependent on the two deoxysugars, L-oleandrose and D-desosamine, attached to the this compound aglycone. nih.gov The biosynthesis of the glycosylated forms of this compound in Streptomyces antibioticus provides a blueprint for how these sugar moieties are introduced. This process is not a random attachment but a specific, enzyme-catalyzed sequence.

The key intermediate in this process is L-olivosyl-oleandolide . Its formation is a crucial step in the pathway to the final oleandomycin product. smolecule.com Research has elucidated that the biosynthesis involves a "post-glycosylation tailoring" mechanism. The glycosyltransferase OleG2 specifically transfers L-olivose to the this compound aglycone. nih.gov This newly formed compound, L-olivosyl-oleandolide, then serves as the substrate for the next enzyme in the pathway. nih.govsmolecule.com

The conversion of L-olivosyl-oleandolide to L-oleandrosyl-oleandolide is accomplished by the enzyme OleY, an S-adenosyl-L-methionine-dependent 3-O-methyltransferase. nih.govuniprot.orgresearchgate.net This enzyme specifically methylates the 3-hydroxyl group of the L-olivose moiety attached to the aglycone. uniprot.org This methylation step is essential for producing the L-oleandrose sugar found in the mature oleandomycin molecule. nih.gov This sequential enzymatic process—glycosylation followed by methylation—represents an efficient natural strategy for derivatizing the this compound core. nih.gov

Targeted chemical modifications at specific positions on the this compound ring, particularly at the C-8 and C-9 atoms, have been explored to create analogues with altered biological profiles. These positions are part of the region that influences both antibacterial and anti-inflammatory activities. researchgate.net

Research has focused on the chemo- and stereoselective preparation of derivatives with modifications at these sites. A series of 8-methylene-, 8-methyl-, and 8-methyl-9-dihydro-oleandomycin derivatives have been synthesized with varying stereochemistries at C-8 and/or C-9. researchgate.net The configurations of these new stereocenters were confirmed using 2D NMR techniques. In vitro testing of these analogues revealed that subtle changes in stereochemistry at these positions can have a profound impact on biological function. This work demonstrated the ability to separate the antibacterial and anti-inflammatory effects of the macrolide, leading to the development of novel derivatives with reduced antibacterial action but potent anti-inflammatory activity. researchgate.net

| Modification Type | Position(s) | Resulting Derivative Class | Observed Biological Effect | Reference |

| Methylene Introduction | C-8 | 8-methylene-oleandomycin derivatives | Influences antibacterial and anti-inflammatory activity based on stereochemistry. | researchgate.net |

| Methyl Introduction | C-8 | 8-methyl-oleandomycin derivatives | Stereochemistry at C-8 significantly impacts biological activity. | researchgate.net |

| Dihydrogenation & Methylation | C-8, C-9 | 8-methyl-9-dihydro-oleandomycin derivatives | Combinations of stereochemistry at C-8 and C-9 can diminish antibacterial activity while retaining potent anti-inflammatory properties. | researchgate.net |

Introduction of Sugar Moieties to the Aglycone (e.g., L-Olivosyl-oleandolide, L-Oleandrosyl-oleandolide)

Design and Synthesis of Synthetic Analogues

Beyond semi-synthesis, the rational design and total synthesis of this compound analogues, as well as the use of engineered biosynthetic pathways, provide powerful avenues for creating novel macrolides. These methods allow for more profound structural changes than are typically feasible with semi-synthesis.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific chemical structure of a compound with its biological effect. For this compound analogues, SAR studies have provided critical insights into which molecular features are essential for activity.

The research into C-8 and C-9 modified derivatives is a prime example of an SAR study at the molecular level. researchgate.net By creating a set of compounds where the only differences were the stereochemical configurations at these two positions, researchers could directly attribute changes in antibacterial and anti-inflammatory potency to the spatial arrangement of the atoms. The findings showed that the epitopes for ribosome binding (responsible for antibacterial effects) could be subtly modified to reduce or abolish that activity, while preserving the conformation needed for anti-inflammatory action. researchgate.net This demonstrates that the three-dimensional shape and functional group arrangement of the macrolide are critical for its interaction with biological targets. researchgate.net

Engineered biosynthesis, also known as combinatorial biosynthesis, leverages the tools of synthetic biology to create novel compounds by mixing and matching genes from different biosynthetic pathways or by introducing natural enzymes into engineered host organisms. nih.govmdpi.com This approach can generate "unnatural natural" products—compounds with structures that are assembled by natural enzymes but are not found in nature. researchgate.net

The biosynthetic pathway of oleandomycin has been a fertile ground for this type of engineering. In one notable example, the genes responsible for L-oleandrose synthesis in S. antibioticus were expressed in a different host, Streptomyces albus, along with the glycosyltransferase gene oleG2. When this engineered strain was fed erythronolide B (the aglycone of the antibiotic erythromycin), it produced a novel hybrid macrolide: 3-L-oleandrosyl-erythronolide B . nih.gov A parallel experiment using a gene set that only produced L-olivose resulted in 3-L-olivosyl-erythronolide B . These compounds are considered "unnatural" because the oleandomycin sugar machinery does not naturally act on the erythromycin (B1671065) aglycone.

Similarly, the methyltransferase enzyme OleY, which converts L-olivosyl-oleandolide to its methylated form, has been expressed in the producer of the anthracycline steffimycin. researchgate.net This resulted in the creation of 3'-O-methylsteffimycin , a novel compound with an additional methyl group that demonstrated improved antitumor activity compared to the parent molecule. These examples highlight the power of engineered biosynthesis to diversify the this compound scaffold and related biosynthetic machinery to create novel molecules with potentially enhanced therapeutic properties. researchgate.netresearchgate.net

| Engineering Strategy | Enzymes/Genes Used | Host Organism | Substrate (Aglycone) | "Unnatural Natural" Product | Reference |

| Combinatorial Biosynthesis | oleG2 (glycosyltransferase) + L-oleandrose synthesis genes (pOLE) | Streptomyces albus | Erythronolide B | 3-L-oleandrosyl-erythronolide B | nih.gov |

| Combinatorial Biosynthesis | oleG2 (glycosyltransferase) + L-olivose synthesis genes (pOLV) | Streptomyces albus | Erythronolide B | 3-L-olivosyl-erythronolide B | nih.gov |

| Heterologous Expression | oleY (methyltransferase) | Streptomyces steffisburguensis | Steffimycin | 3'-O-methylsteffimycin | researchgate.net |

Analytical and Spectroscopic Characterization Methodologies for Oleandolide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. researchgate.net For a molecule with the complexity of oleandolide, which contains numerous stereocenters and functional groups, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. Chemical shifts indicate the type of proton (e.g., methyl, methine, hydroxyl), while coupling constants (J-values) reveal dihedral angle relationships between adjacent protons, offering clues to the relative stereochemistry. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms and their electronic environments (e.g., carbonyl, olefinic, alkyl). emerypharma.com

2D NMR: In complex molecules like this compound, severe signal overlap in 1D spectra necessitates the use of 2D NMR techniques to resolve ambiguities. weebly.comgrinnell.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is fundamental for tracing out the carbon backbone of the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of ¹H-¹³C one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms (like the ester linkage and epoxide in this compound). libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. It provides critical information for determining the relative stereochemistry and conformational preferences of the macrolide ring. researchgate.net

Complete sets of NMR data from various total synthesis campaigns have been used to confirm the successful synthesis of this compound, with the spectral data matching that of the natural product-derived aglycone. acs.orgacs.org

| Technique | Information Obtained | Application to this compound Structure |

| ¹H NMR | Chemical shift, integration, coupling constants | Determines proton environments and connectivity, hints at relative stereochemistry. |

| ¹³C NMR | Number and type of carbon atoms | Confirms the 20 carbons of the this compound framework. |

| COSY | ¹H-¹H coupling correlations | Maps proton-proton connections along the polypropionate backbone. |

| HSQC | Direct ¹H-¹³C correlations | Assigns specific protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects structural fragments across the ester group, epoxide, and other heteroatoms. |

| NOESY | Through-space ¹H-¹H correlations | Confirms relative stereochemistry of the chiral centers and the 3D fold of the macrocycle. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu For this compound, it serves two primary purposes: determining the exact molecular formula and providing structural clues through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial. It can measure m/z values to a very high degree of accuracy (typically within 0.0001 atomic mass units), which allows for the unambiguous determination of a molecule's elemental composition. miamioh.edu For this compound, HRMS confirms the molecular formula C₂₀H₃₄O₇ by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to the calculated exact mass. miamioh.edulipidmaps.org

In addition to molecular formula determination, the fragmentation pattern observed in an MS experiment (often induced by techniques like electron impact ionization or collision-induced dissociation) can provide evidence for the structure. libretexts.org The molecular ion of this compound can fragment in predictable ways, such as through cleavage adjacent to the carbonyl group, opening of the epoxide ring, or loss of small neutral molecules like water. msu.edu Analysis of the masses of these fragment ions helps to corroborate the proposed structure.

| Parameter | Value | Method of Determination | Significance |

| Molecular Formula | C₂₀H₃₄O₇ | High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition. |

| Calculated Exact Mass | 386.230456 | Theoretical Calculation | The reference value for HRMS comparison. lipidmaps.org |

| Observed Ion (Example) | [M+Na]⁺ | Electrospray Ionization (ESI-HRMS) | A common adduct ion observed in soft ionization MS. |

| Calculated m/z for [C₂₀H₃₄O₇+Na]⁺ | 409.22025 | Theoretical Calculation | The target m/z for experimental verification. |

X-ray Crystallography for Solid-State Structure and Stereochemistry Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. wikipedia.org This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise position of every atom in the solid state. libretexts.org

For a molecule like this compound with ten stereocenters, X-ray crystallography provides definitive proof of both the relative and absolute stereochemistry. nih.gov While NMR and other methods can establish connectivity and relative stereochemistry, X-ray analysis of a suitable crystal provides an absolute structural assignment, confirming the spatial arrangement of all atoms and the conformation of the 14-membered macrolide ring. caltech.edu This method was instrumental in the original structural elucidation of macrolide antibiotics and remains a critical tool for verifying the structure of synthetically derived materials. nih.gov

Chromatographic Techniques for Purification and Analysis of this compound and its Intermediates

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. ijnrd.org In the context of this compound, chromatography is essential both for the purification of synthetic intermediates and for the isolation of the final, pure compound. moravek.com

Column Chromatography: This is the workhorse technique for purifying compounds on a preparative scale throughout a synthetic sequence. A solution of the crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. iipseries.org A solvent or solvent mixture (the mobile phase) is used to elute the compounds. Separation occurs based on differential adsorption to the stationary phase; less polar compounds typically elute faster than more polar ones. This method is used to separate the desired synthetic intermediates from byproducts and unreacted starting materials after each reaction. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to pass the solvent through a column with smaller particles, resulting in much higher resolution and speed. iipseries.org Analytical HPLC is used to assess the purity of a sample and to monitor the progress of a reaction. Preparative HPLC can be used in the final step to obtain this compound in very high purity (>99%), which is often required for biological testing and rigorous spectroscopic analysis.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. rsc.org This differential absorption provides information about the stereochemical features of the molecule. cas.cz

Mechanistic Studies of Oleandolide in Biological Pathways

Role of Oleandolide as an Aglycone Precursor in Macrolide Biosynthesis

This compound forms the foundational scaffold of oleandomycin (B1677203). Its biosynthesis is accomplished through the assembly of one acetyl-CoA starter unit and six methylmalonyl-CoA extender units by a type I polyketide synthase (PKS). nih.govasm.org Following the formation of the macrolactone ring, the this compound structure undergoes a series of post-PKS modifications, including glycosylation.

The biosynthesis of the final oleandomycin molecule proceeds through a stepwise attachment of deoxysugars to the this compound aglycone. nih.govasm.org The glycosyltransferase OleG2 is responsible for transferring L-olivose to the C-3 hydroxyl group of the this compound aglycone, forming L-olivosyl-oleandolide. nih.govebi.ac.ukresearchgate.net This initial glycosylation step is a critical prerequisite for subsequent modifications that lead to the formation of L-oleandrose. The attachment of D-desosamine to the C-5 hydroxyl group is another key glycosylation event in the pathway. nih.govasm.org Late-stage tailoring steps, such as C-8 hydroxylation and epoxide formation, are thought to occur after the addition of both sugar residues to the macrolactone. nih.govasm.org

The role of this compound as a precursor has been further demonstrated in biotransformation studies. For instance, an Streptomyces albus strain engineered to express the oleG2 glycosyltransferase gene was able to glycosylate the erythromycin (B1671065) aglycone, erythronolide B, producing L-3-O-olivosyl-erythronolide B and L-3-O-oleandrosyl-erythronolide B when supplied with the necessary sugar biosynthesis genes. asm.orgresearchgate.net This highlights the flexibility of the glycosyltransferase and the central role of the aglycone in accepting the sugar moieties.

Enzymatic Transformations Involving this compound and its Glycosylated Forms (e.g., Methylation by OleY)

A key enzymatic transformation in the oleandomycin biosynthetic pathway is the methylation of the glycosylated this compound intermediate. The enzyme responsible for this modification is a 3-O-methyltransferase encoded by the oleY gene. nih.govnih.gov This enzyme, also known as L-olivosyl-oleandolide 3-O-methyltransferase, catalyzes the conversion of L-olivosyl-oleandolide to L-oleandrosyl-oleandolide. uniprot.orgresearchgate.netsmolecule.com

The methylation occurs at the C-3 hydroxyl group of the L-olivose sugar after it has been attached to the this compound aglycone. nih.govresearchgate.net This post-glycosylation modification is a crucial step in the formation of the L-oleandrose sugar moiety. nih.govebi.ac.uk The OleY methyltransferase utilizes S-adenosyl-L-methionine as the methyl donor for this reaction. smolecule.com

Studies have shown that OleY is a dimeric protein with a native molecular mass of approximately 87 kDa. nih.govresearchgate.net It exhibits optimal activity within a narrow pH range of 7.2 to 7.6 and its activity is stimulated by the presence of divalent cations, particularly Co²⁺. nih.govuniprot.orgresearchgate.net Research has also revealed that OleY possesses a degree of substrate flexibility, as it can methylate other monoglycosylated macrolide derivatives, such as L-rhamnosyl-erythronolide B and L-mycarosyl-erythronolide B. nih.govnih.govuniprot.org

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| L-olivosyl-oleandolide 3-O-methyltransferase | oleY | Catalyzes the 3-O-methylation of the L-olivose moiety. nih.govuniprot.org | L-olivosyl-oleandolide, L-rhamnosyl-erythronolide B, L-mycarosyl-erythronolide B nih.govuniprot.org | L-oleandrosyl-oleandolide, 3-O-methylated derivatives uniprot.org |

Molecular Interactions of this compound-Derived Structures with Biosynthetic Machinery (e.g., Glycosyltransferases)

The interaction between this compound-derived structures and the biosynthetic machinery, particularly glycosyltransferases, is fundamental to the construction of oleandomycin. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. researchgate.net In the oleandomycin pathway, at least three glycosyltransferases, OleI, OleG1, and OleG2, have been identified. nih.gov

OleG2 is specifically involved in the transfer of L-olivose to the this compound aglycone. nih.govresearchgate.net This interaction is highly specific, as the enzyme recognizes both the sugar donor (dTDP-L-olivose) and the aglycone acceptor (this compound). The catalytic mechanism of many glycosyltransferases involves an ordered sequential Bi-Bi kinetic mechanism where the enzyme first binds the sugar donor and then the acceptor. frontiersin.org The active site of the GT orients both molecules to facilitate the transfer reaction. frontiersin.org

The crystal structures of various glycosyltransferases have revealed a common GT-B fold, comprising two distinct domains. nih.gov The N-terminal domain is typically responsible for binding the acceptor substrate, while the C-terminal domain recognizes the sugar donor. researchgate.net The flexibility of the acceptor-binding site in some GTs allows them to act on a range of substrates, a property known as promiscuity. nih.gov This has been exploited in creating hybrid macrolides by presenting alternative aglycones to the glycosyltransferases of the oleandomycin pathway. nih.gov

Understanding of this compound's Structural Contribution to Downstream Molecular Recognition

The structure of this compound and its subsequent glycosylated forms plays a critical role in guiding the downstream biosynthetic steps and ultimately in the biological activity of the final oleandomycin molecule. The specific pattern of hydroxyl groups on the this compound macrolactone dictates the sites of glycosylation.

The initial glycosylation with L-olivose at the C-3 position is essential for the subsequent methylation by OleY. nih.govebi.ac.uk This indicates a molecular recognition event where the OleY enzyme specifically identifies the L-olivosyl-oleandolide structure. The presence of the sugar moiety is a prerequisite for the methyltransferase activity.

Future Research Directions in Oleandolide Chemistry and Biology

Advancements in Stereoselective Total Synthesis

The total synthesis of complex natural products like oleandolide is a formidable challenge that drives the development of new synthetic methodologies. wikipedia.org While the first total synthesis of oleandomycin (B1677203) and its aglycone, this compound, has been accomplished, future efforts will concentrate on enhancing the efficiency and stereoselectivity of these synthetic routes. nih.gov

A primary goal is to develop more concise and higher-yielding syntheses. This involves the exploration of novel bond-forming reactions and strategic applications of existing methods to assemble the intricate 14-membered macrolactone core with its multiple stereocenters. researchgate.netacs.org Researchers are investigating advanced strategies such as asymmetric crotylation reactions to construct the polypropionate backbone of this compound with high diastereoselectivity. acs.orgresearchgate.net The development of practical, non-transition-metal-mediated methods for key bond formations is also an area of active research. researchgate.net

Furthermore, the influence of stereochemistry on the crucial macrolactonization step remains a key area of study. acs.org Investigations into various cyclization conditions and the use of advanced reagents are expected to lead to more efficient and selective methods for forming the macrocyclic ring. acs.orgacs.org Ultimately, the refinement of the total synthesis of this compound will not only provide a reliable supply of the natural product for further study but also pave the way for the synthesis of designed analogs with potentially improved biological properties.

Key Synthetic Strategies in this compound Synthesis

| Strategy | Description | Key Intermediates/Reactions |

|---|---|---|

| Convergent Synthesis | Involves the individual preparation of key fragments which are then combined to form the final product. | C1-C7 and C8-C14 segments derived from L- and D-rhamnosides. nih.gov |

| Asymmetric Crotylation | Utilized for the stereocontrolled synthesis of the polypropionate backbone. acs.orgresearchgate.net | Generates specific stereocenters with high precision. |

| Macrolactonization | The crucial ring-closing step to form the 14-membered lactone. | Intramolecular Horner-Emmons reaction. nih.gov |

| Aldol (B89426) Reactions | Used for the stereoselective formation of key carbon-carbon bonds. researchgate.net | Reagent-controlled syn aldol reactions to create specific stereoisomers. researchgate.net |

Engineering of Biosynthetic Pathways for Enhanced Production or Novel Structures

The biosynthesis of this compound is orchestrated by a modular polyketide synthase (PKS) system in Streptomyces antibioticus. nih.govgoogle.com This enzymatic machinery offers a tantalizing platform for genetic engineering to enhance the production of this compound and to generate novel, structurally diverse analogs.

Future research will focus on several key aspects of biosynthetic pathway engineering:

Manipulation of PKS Modules: The modular nature of the this compound PKS allows for the targeted modification of individual domains. By altering, deleting, or swapping domains or entire modules, researchers can potentially change the starter or extender units, modify the degree of reduction at specific steps, and ultimately create a library of new polyketide structures. google.comuniv-lorraine.fr

Heterologous Expression: Expressing the this compound PKS gene cluster in a heterologous host can lead to improved production yields and facilitate the engineering process. google.com This approach can also be used to create hybrid PKS systems by combining modules from different biosynthetic pathways.

Glycosylation Engineering: The sugar moieties attached to the this compound core are crucial for its biological activity. nih.gov By engineering the pathways responsible for the biosynthesis of deoxysugars like L-oleandrose and introducing new glycosyltransferases, it is possible to generate novel glycosylated derivatives of this compound with potentially altered or improved pharmacological profiles. nih.govresearchgate.net These efforts in "glycodiversification" could lead to the development of new antibiotics. researchgate.net

The crystal structure of the thioesterase (TE) domain of the erythromycin (B1671065) PKS, which is homologous to the TE domain of the this compound PKS, provides a structural basis for understanding substrate specificity and the cyclization process. pnas.org This structural information will be invaluable for rationally designing mutations to generate novel macrolide structures. pnas.org

Rational Design of this compound-Based Scaffolds for Chemical Biology Probes

The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of chemical biology probes. nih.gov These probes are essential tools for studying complex biological processes and identifying the molecular targets of bioactive compounds. frontiersin.org

Future research in this area will involve:

Scaffold-Based Probe Design: Utilizing the this compound core as a starting point, researchers can synthesize libraries of compounds with diverse functional groups. nih.gov This can be achieved through a combination of total synthesis and semi-synthetic modifications of the natural product.

Affinity-Based Probes: By incorporating a reactive group and a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) onto the this compound scaffold, affinity-based probes can be created. frontiersin.org These probes can be used to covalently label their protein targets, enabling their identification and characterization through techniques like chemoproteomics. frontiersin.org

Fragment-Based Discovery: Fragment-based approaches can be used to identify small molecule ligands that bind to key enzymes involved in glycosylation or other cellular processes. schumann-lab.com These fragments can then be elaborated into more potent and selective probes, potentially using the this compound scaffold as a template.

The development of modular synthetic approaches, such as those employing multicomponent reactions (MCRs) and cross-coupling reactions, will facilitate the rapid generation of diverse probe libraries based on the this compound framework. frontiersin.org

Development of New Analytical and Characterization Techniques for this compound Metabolites

A thorough understanding of the metabolism of this compound and its derivatives is crucial for their development as therapeutic agents. This requires sophisticated analytical techniques capable of detecting and quantifying metabolites in complex biological matrices. alwsci.com

Future advancements in this area will likely focus on:

High-Sensitivity Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), will continue to be the cornerstone for metabolite analysis. alwsci.com These techniques offer the sensitivity and specificity needed to identify and quantify low-abundance metabolites. alwsci.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed structural information that is invaluable for the unambiguous identification of novel metabolites. nih.gov The use of 2D NMR techniques and stable isotope labeling can further enhance the power of NMR in metabolite analysis. nih.gov

Integrated Metabolomics Platforms: The combination of multiple analytical techniques, such as LC-MS, GC-MS, and NMR, provides a comprehensive view of the metabolome. uniroma1.itbiofidus.de The development of standardized chromatographic assays for a broad range of metabolites will streamline the analysis process. biofidus.de

Challenges in metabolite analysis include the low concentration of many metabolites and their potential instability. alwsci.com Future research will aim to develop more robust sample preparation methods and analytical workflows to address these challenges.

Common Analytical Techniques for Metabolite Analysis

| Technique | Advantages | Applications in this compound Research |

|---|---|---|

| LC-MS/MS | High sensitivity and specificity, suitable for complex mixtures. alwsci.com | Quantification of this compound and its known metabolites in biological samples. |

| HRMS | Precise mass measurements for the identification of unknown metabolites. alwsci.com | Discovery of novel this compound metabolites. |

| NMR Spectroscopy | Provides detailed structural information for unambiguous identification. nih.gov | Structure elucidation of new this compound derivatives. |

| GC-MS | Effective for the analysis of volatile and semi-volatile metabolites. researchgate.net | Analysis of smaller breakdown products of this compound. |

Exploration of Uncharted Enzymatic Transformations of this compound

The natural biosynthetic pathway of oleandomycin involves a series of enzymatic transformations, including oxidations and glycosylations. nih.govresearchgate.net However, the vast enzymatic repertoire of nature offers the potential for many more modifications of the this compound scaffold.

Future research will explore the use of a wide range of enzymes to create novel this compound analogs:

Biocatalysis: The use of isolated enzymes as catalysts for chemical reactions offers a green and highly selective alternative to traditional chemical synthesis. seqens.com Enzymes such as lipases, ketoreductases, and oxidases can be used to perform specific transformations on the this compound molecule. seqens.com

Enzyme Engineering: Through techniques like directed evolution and rational design, the substrate specificity and catalytic activity of enzymes can be altered. seqens.com This allows for the creation of biocatalysts that can perform novel transformations on non-natural substrates like this compound.

Microbial Transformation: The use of whole microorganisms to transform this compound can lead to the discovery of novel metabolites. mdpi.com This approach leverages the diverse enzymatic machinery present in bacteria and fungi to generate a range of modified products.

The exploration of uncharted enzymatic transformations has the potential to generate a wealth of new this compound derivatives with unique biological activities. mdpi.comnih.gov This approach, combined with advances in synthesis, biosynthesis, and analytical chemistry, will continue to drive innovation in the study of this fascinating natural product.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Oleandolide, and how do they differ in yield and purity?

- Methodological Answer: Synthesis typically involves macrolide ring formation via polyketide synthase pathways or semi-synthetic modification of precursors. Key steps include lactonization and stereochemical control . Yield optimization requires factorial design experiments (e.g., varying temperature, catalyst concentration) to identify significant variables . Purity is assessed via HPLC-MS (>95% purity threshold) and NMR for structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer: High-resolution mass spectrometry (HR-MS) confirms molecular mass, while 2D NMR (COSY, HSQC) resolves stereochemistry. Functional assays (e.g., antimicrobial disk diffusion) validate bioactivity . For stability studies, thermal gravimetric analysis (TGA) and pH-dependent degradation kinetics are recommended .

Q. How can researchers design experiments to evaluate this compound’s mechanism of action in bacterial models?

- Methodological Answer: Use in vitro assays like ribosomal binding studies (e.g., fluorescence polarization) and transcriptomic profiling (RNA-seq) to identify target pathways. Include positive controls (e.g., erythromycin) and negative controls (vehicle-only) to isolate effects . Minimum inhibitory concentration (MIC) tests should follow CLSI guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across different bacterial strains?

- Methodological Answer: Discrepancies may arise from strain-specific efflux pumps or ribosomal mutations. Employ comparative genomics on resistant vs. susceptible strains and use isogenic mutant libraries to pinpoint resistance mechanisms . Meta-analysis of existing data with random-effects models can identify confounding variables (e.g., culture media pH) .

Q. How can factorial design optimize this compound’s synthetic pathway while minimizing byproducts?

- Methodological Answer: Apply a 2^k factorial design to test variables like reaction time, solvent polarity, and enzyme concentration. Response surface methodology (RSM) models interactions between factors, while LC-MS monitors intermediate byproducts . Bayesian optimization algorithms further refine conditions for maximal yield .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

- Methodological Answer: Use murine models for preliminary PK/PD studies (e.g., intravenous vs. oral administration). Toxicity is assessed via histopathology and serum biomarkers (ALT/AST for hepatotoxicity). For translational relevance, human organoid models or zebrafish embryos provide ethical alternatives .

Q. How do researchers validate this compound’s target engagement in complex biological systems?

- Methodological Answer: Employ photoaffinity labeling with radiolabeled this compound analogs and click chemistry for target identification. CRISPR-Cas9 knockouts of suspected targets (e.g., ribosomal L22 protein) confirm specificity. Surface plasmon resonance (SPR) quantifies binding affinity .

Methodological Considerations

- Data Collection: Ensure raw data (e.g., NMR spectra, MIC values) are archived in repositories like Zenodo for reproducibility .

- Statistical Rigor: Use ANOVA with post-hoc Tukey tests for multi-group comparisons and false discovery rate (FDR) correction for omics datasets .

- Ethical Compliance: Adhere to institutional guidelines for in vivo studies and declare conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.